molecular formula C17H18O5 B12528076 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde CAS No. 656810-20-7

4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde

Cat. No.: B12528076
CAS No.: 656810-20-7
M. Wt: 302.32 g/mol
InChI Key: BWPYAEKBIYYFAR-UHFFFAOYSA-N
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Description

4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3,4,5-trimethoxyphenylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde using various synthetic methods .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, bromine.

Major Products

    Oxidation: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzoic acid.

    Reduction: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .

Comparison with Similar Compounds

4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

656810-20-7

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C17H18O5/c1-19-15-8-13(9-16(20-2)17(15)21-3)11-22-14-6-4-12(10-18)5-7-14/h4-10H,11H2,1-3H3

InChI Key

BWPYAEKBIYYFAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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